An In-depth Technical Guide to the Chemical Properties of H-DL-Val-OMe.HCl
An In-depth Technical Guide to the Chemical Properties of H-DL-Val-OMe.HCl
For Researchers, Scientists, and Drug Development Professionals
Introduction
H-DL-Val-OMe.HCl, the hydrochloride salt of DL-valine methyl ester, is a key building block in synthetic organic chemistry, particularly in the fields of peptide synthesis and drug development. Its bifunctional nature, possessing a free amine group and a protected carboxylic acid in the form of a methyl ester, makes it a versatile reagent for the introduction of the valine moiety into larger molecules. This technical guide provides a comprehensive overview of the chemical properties of H-DL-Val-OMe.HCl, including its physical characteristics, spectroscopic data, and reactivity, supported by experimental methodologies and workflow diagrams.
Chemical and Physical Properties
H-DL-Val-OMe.HCl is a white to off-white crystalline powder. A summary of its key physical and chemical properties is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₆H₁₄ClNO₂ | [1] |
| Molecular Weight | 167.63 g/mol | [1] |
| Appearance | White to off-white powder | [1] |
| Melting Point | 171-173 °C (decomposes) | [2] |
| Solubility | Soluble in water, DMSO, and methanol.[3][4][5] Slightly soluble in ethanol. Almost insoluble in ether and acetone.[6] | |
| Stability | Stable under recommended storage conditions (cool, dry place).[7] | |
| Storage | Store at 0 - 8 °C.[1] |
Spectroscopic Data
The structural identity of H-DL-Val-OMe.HCl can be confirmed through various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are crucial for the structural elucidation of H-DL-Val-OMe.HCl.
¹H NMR (DMSO-d₆):
-
~8.6 ppm (broad s, 3H): -NH₃⁺
-
~3.9 ppm (d, 1H): α-CH
-
~3.7 ppm (s, 3H): -OCH₃
-
~2.2 ppm (m, 1H): β-CH
-
~0.9-1.0 ppm (dd, 6H): γ-CH₃
¹³C NMR (DMSO-d₆):
-
~170 ppm: C=O (ester)
-
~57 ppm: α-C
-
~52 ppm: -OCH₃
-
~30 ppm: β-C
-
~18-19 ppm: γ-C
Infrared (IR) Spectroscopy
The IR spectrum of H-DL-Val-OMe.HCl exhibits characteristic absorption bands corresponding to its functional groups.[8]
| Wavenumber (cm⁻¹) | Functional Group |
| ~3000-2800 | N-H stretch (amine salt), C-H stretch |
| ~1740 | C=O stretch (ester) |
| ~1580 | N-H bend (amine salt) |
| ~1250 | C-O stretch (ester) |
Mass Spectrometry (MS)
Mass spectrometry data can confirm the molecular weight of the compound. The expected molecular ion peak for the free base (C₆H₁₃NO₂) would be at m/z 131.10.
Experimental Protocols
Determination of Melting Point
Objective: To determine the melting point range of H-DL-Val-OMe.HCl.
Methodology:
-
A small, dry sample of H-DL-Val-OMe.HCl is finely powdered and packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in a calibrated melting point apparatus.
-
The sample is heated at a rate of 10-20 °C per minute for a preliminary approximate melting range.
-
A second, more precise measurement is performed with a slower heating rate of 1-2 °C per minute, starting from a temperature approximately 20 °C below the initial observed melting point.[9]
-
The temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range. Due to decomposition, the sample may darken as it melts.
Peptide Coupling using H-DL-Val-OMe.HCl
Objective: To couple H-DL-Val-OMe.HCl with an N-protected amino acid.
Methodology:
-
The N-protected amino acid (1 equivalent) is dissolved in a suitable aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).
-
H-DL-Val-OMe.HCl (1.1 equivalents) and a tertiary amine base such as N,N-diisopropylethylamine (DIEA) or triethylamine (TEA) (2-3 equivalents) are added to the solution to neutralize the hydrochloride and free the amine.
-
A coupling reagent, such as dicyclohexylcarbodiimide (DCC) with 1-hydroxybenzotriazole (HOBt) or hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU), is added to the reaction mixture.
-
The reaction is stirred at room temperature until completion, which is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction mixture is worked up to remove byproducts and unreacted starting materials. This typically involves filtration to remove urea (if DCC is used), followed by aqueous washes and extraction with an organic solvent.
-
The crude product is then purified, usually by column chromatography on silica gel.
Signaling Pathways and Experimental Workflows
H-DL-Val-OMe.HCl is a fundamental component in the synthesis of various peptides and peptidomimetics, which can interact with numerous biological pathways. A primary application is in the synthesis of the antiviral drug Valacyclovir.
H-DL-Val-OMe.HCl serves as the starting material for the valine ester portion of Valacyclovir. The synthesis involves the coupling of a protected valine derivative with Acyclovir.
Logical Relationships of Chemical Properties
The chemical properties of H-DL-Val-OMe.HCl are interconnected and dictate its applications in chemical synthesis.
References
- 1. chemimpex.com [chemimpex.com]
- 2. H-Val-OMe·HCl, CAS No. 6306-52-1 - iChemical [ichemical.com]
- 3. Improved Synthesis of Antiviral Drug Valacyclovir Hydrochloride | Bentham Science [eurekaselect.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. H-Val-OMe.HCl | CAS:6306-52-1 | High Purity | Manufacturer BioCrick [biocrick.com]
- 6. L-Valine | 72-18-4 [chemicalbook.com]
- 7. Human Metabolome Database: 1H NMR Spectrum (1D, 300 MHz, DMSO-d6+HCl, experimental) (HMDB0014684) [hmdb.ca]
- 8. L-Valine methyl ester hydrochloride(6306-52-1) IR Spectrum [m.chemicalbook.com]
- 9. jan.ucc.nau.edu [jan.ucc.nau.edu]
